Cas no 2019569-81-2 (4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde)

4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde is a nitro-substituted thiophene derivative featuring an azetidine ring and an aldehyde functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly in the construction of heterocyclic frameworks. The presence of both electron-withdrawing (nitro) and electron-donating (azetidine) groups on the thiophene core enables selective functionalization, making it a valuable intermediate for pharmaceuticals and agrochemicals. The aldehyde moiety further enhances its utility in condensation and nucleophilic addition reactions. Its well-defined structure and high purity make it suitable for research applications requiring precise molecular modifications.
4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde structure
2019569-81-2 structure
Product name:4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde
CAS No:2019569-81-2
MF:C8H8N2O3S
MW:212.225720405579
CID:5966403
PubChem ID:164657258

4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-(azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde
    • 2019569-81-2
    • EN300-726066
    • 4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde
    • Inchi: 1S/C8H8N2O3S/c11-5-6-4-7(9-2-1-3-9)8(14-6)10(12)13/h4-5H,1-3H2
    • InChI Key: AJEZKBRDUATJOU-UHFFFAOYSA-N
    • SMILES: S1C(C=O)=CC(=C1[N+](=O)[O-])N1CCC1

Computed Properties

  • Exact Mass: 212.02556330g/mol
  • Monoisotopic Mass: 212.02556330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.4Ų
  • XLogP3: 1.8

4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-726066-1.0g
4-(azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde
2019569-81-2
1g
$0.0 2023-06-06

Additional information on 4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde

Comprehensive Overview of 4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde (CAS No. 2019569-81-2)

4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde (CAS No. 2019569-81-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This nitrothiophene derivative is characterized by its unique molecular structure, combining an azetidine ring and a carbaldehyde functional group. Its CAS number 2019569-81-2 serves as a critical identifier for researchers and regulatory bodies, ensuring precise tracking in chemical databases.

The compound's structural features make it a valuable intermediate in the synthesis of heterocyclic compounds, particularly in the development of novel small-molecule therapeutics. Recent studies have explored its potential as a building block for kinase inhibitors and GPCR-targeted drugs, aligning with current trends in personalized medicine. The presence of both electron-withdrawing (nitro group) and electron-donating (azetidine) moieties creates interesting electronic properties that researchers are investigating for optoelectronic applications.

In the context of green chemistry advancements, 4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde has been studied for its potential in catalyzed organic transformations. The compound's reactivity profile makes it suitable for click chemistry applications, a hot topic in drug discovery circles. Its thiophene core contributes to π-conjugation systems that are valuable in developing organic semiconductors, addressing current demands for more sustainable electronic materials.

Analytical characterization of this compound typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. The nitrothiophene-carbaldehyde moiety shows distinct spectroscopic signatures that facilitate its identification in complex mixtures. These analytical aspects are particularly relevant given the growing emphasis on quality by design (QbD) principles in chemical manufacturing.

From a safety perspective, proper handling of 4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers should consult the SDS (Safety Data Sheet) for specific handling guidelines. The compound's stability under various conditions has been the subject of accelerated stability studies, important for pharmaceutical applications where shelf-life is critical.

The synthetic routes to CAS 2019569-81-2 typically involve multi-step organic transformations, with recent literature focusing on atom-economical processes. Patent analysis reveals growing interest in this chemical space, with several applications citing derivatives of this compound for various therapeutic indications. This aligns with the pharmaceutical industry's focus on targeted drug delivery systems and precision medicine approaches.

In material science applications, the thiophene-aldehyde structure offers conjugation possibilities that researchers are exploring for organic photovoltaic devices. The compound's ability to participate in condensation reactions makes it valuable for creating extended π-systems, a key requirement for efficient light-harvesting materials. These applications address current global interests in renewable energy technologies.

For researchers sourcing this compound, important considerations include purity specifications, storage conditions, and supplier reliability. The market for such specialized chemicals has grown significantly with the expansion of contract research organizations and custom synthesis services. Quality control measures typically involve rigorous chromatographic analysis to ensure batch-to-batch consistency.

Future research directions for 4-(Azetidin-1-yl)-5-nitrothiophene-2-carbaldehyde may explore its potential in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) development. The compound's structural features position it well for these cutting-edge applications in drug discovery. Additionally, its electronic properties warrant further investigation for molecular electronics applications, particularly in the context of flexible electronics development.

In summary, CAS 2019569-81-2 represents an important building block in modern chemical research, with applications spanning pharmaceutical development to advanced materials. Its unique combination of azetidine and nitrothiophene functionalities continues to inspire innovative research across multiple disciplines, making it a compound of significant interest in both academic and industrial settings.

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